An In-depth Technical Guide to the Synthesis and Purification of 1-(Hydroxymethyl)-5,5-dimethylhydantoin
An In-depth Technical Guide to the Synthesis and Purification of 1-(Hydroxymethyl)-5,5-dimethylhydantoin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 1-(hydroxymethyl)-5,5-dimethylhydantoin (MDMH), a key chemical intermediate and antimicrobial agent. This document details the synthesis of its precursor, 5,5-dimethylhydantoin (DMH), and the subsequent hydroxymethylation to yield the target compound. It includes detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.
Overview and Core Concepts
1-(Hydroxymethyl)-5,5-dimethylhydantoin, also known as monomethylol dimethylhydantoin (MDMH), is an organic compound that belongs to the hydantoin class. It is primarily known as a formaldehyde-releasing preservative used in cosmetics and other industrial applications to prevent microbial growth. The synthesis is a two-step process, starting with the formation of the hydantoin ring, followed by the addition of a hydroxymethyl group.
The selective synthesis of the mono-hydroxymethylated product is crucial and is primarily controlled by the stoichiometry of the reactants. While 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDMH) is a common co-product, careful control of the molar ratio of 5,5-dimethylhydantoin to formaldehyde is essential to favor the formation of MDMH.
Synthesis of the Precursor: 5,5-Dimethylhydantoin (DMH)
The most common and well-documented method for synthesizing the 5,5-dimethylhydantoin precursor is the Bucherer-Bergs reaction, which involves the reaction of acetone cyanohydrin with ammonium carbonate.
Quantitative Data for 5,5-Dimethylhydantoin Synthesis
| Parameter | Value | Reference |
| Starting Materials | Acetone Cyanohydrin, Ammonium Carbonate | [1] |
| Molar Ratio | ~1 mole Acetone Cyanohydrin : ~1.3 moles Ammonium Carbonate | [1] |
| Reaction Temperature | 68-80°C, then 90°C | [1] |
| Reaction Time | ~3.5 hours | [1] |
| Crude Yield | 51-56% | [1] |
| Recrystallized Yield | ~80-85% recovery from crude product | [1] |
| Melting Point (Recrystallized) | 174-175°C (corrected: 178°C) | [1] |
| Alternative Method Yield | Up to 85% (using ammonium bicarbonate and ammonia) | [2] |
Experimental Protocol: Synthesis of 5,5-Dimethylhydantoin
Materials:
-
Acetone cyanohydrin (85 g, 1 mole)
-
Ammonium carbonate, freshly powdered (150 g, 1.31 moles)
-
Deionized water
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Activated charcoal (Norit or equivalent)
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Ether
Equipment:
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600-mL beaker
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Steam bath
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Thermometer
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Stirring apparatus
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Heated filtration funnel
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Suction filtration apparatus (Büchner funnel, filter flask)
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Ice bath
Procedure:
-
In a 600-mL beaker, thoroughly mix 85 g (1 mole) of acetone cyanohydrin and 150 g (1.31 moles) of freshly powdered ammonium carbonate.
-
Warm the mixture on a steam bath, preferably within a fume hood. Stir the mixture continuously with a thermometer.
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A gentle reaction will commence at approximately 50°C. Maintain the reaction temperature between 68-80°C for about 3 hours. The mixture will be viscous or partially solid during this phase.
-
To complete the reaction and decompose any excess ammonium carbonate, increase the temperature to 90°C and hold for 30 minutes, or until the mixture is quiescent.
-
The resulting residue, which is colorless to pale yellow, will solidify upon cooling.
-
Dissolve the solid residue in 100 mL of hot water. Add a small amount of activated charcoal to decolorize the solution and digest for a few minutes.
-
Filter the hot solution rapidly through a pre-heated filter funnel to remove the charcoal.
-
Evaporate the filtrate on a hot plate until crystals begin to form on the surface of the liquid.
-
Immediately chill the solution in an ice bath to induce crystallization.
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Collect the white crystals by suction filtration. Press the filter cake firmly and suck it as dry as possible.
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Wash the crystals on the filter with two small portions (5-7 mL each) of ether. For each wash, incorporate the ether into the crystals before applying suction.
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A second crop of crystals can be obtained by concentrating the mother liquor to a volume of 25 mL or less and repeating the chilling and filtration process.[1]
Purification Protocol: Recrystallization of 5,5-Dimethylhydantoin
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Combine the crude 5,5-dimethylhydantoin crops.
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Dissolve the crude product in a minimal amount of boiling water (approximately 65 mL).
-
Add a small amount of activated charcoal and digest for a few minutes.
-
Filter the hot solution through a heated filter to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration and wash sparingly with cold water.
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Dry the crystals. The recovery is typically 80-85% of the crude weight.[1]
Synthesis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH)
The synthesis of MDMH involves the electrophilic addition of formaldehyde to one of the nitrogen atoms of the 5,5-dimethylhydantoin ring. To selectively synthesize the mono-substituted product, a stoichiometric ratio of approximately 1:1 of 5,5-dimethylhydantoin to formaldehyde should be used. An alkaline catalyst is typically employed to facilitate the reaction.
Quantitative Data for 1-(Hydroxymethyl)-5,5-dimethylhydantoin Synthesis
| Parameter | Value | Reference |
| Starting Materials | 5,5-Dimethylhydantoin, Paraformaldehyde (or Formaldehyde solution) | [3] |
| Molar Ratio (suggested) | ~1 mole 5,5-Dimethylhydantoin : ~1 mole Formaldehyde | [3][4] |
| Catalyst | Alkaline catalyst (e.g., Sodium Bicarbonate, Sodium Carbonate) | [3] |
| Reaction Temperature | 80-100°C (for solvent-free reaction) | [3] |
| Purity (Commercial) | >98.0% (by HPLC) | [5] |
| Melting Point | 100-106°C | [6] |
| Solubility | Freely soluble in water, methanol, ethanol, acetone. Slightly soluble in ethyl acetate. | [6] |
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-5,5-dimethylhydantoin
Materials:
-
5,5-Dimethylhydantoin (128.13 g, 1 mole)
-
Paraformaldehyde (30.03 g, ~1 mole of formaldehyde)
-
Anhydrous Sodium Bicarbonate (or other alkaline catalyst, ~0.1-0.5 g)
Equipment:
-
Round-bottom flask (e.g., 250 mL)
-
Oil bath
-
Rotary evaporator or similar apparatus for rotation
-
Crystallizing dish
Procedure:
-
Combine 128.13 g (1 mole) of 5,5-dimethylhydantoin, 30.03 g (~1 mole) of paraformaldehyde, and a catalytic amount (~0.1-0.5 g) of anhydrous sodium bicarbonate in a round-bottom flask.
-
Heat the flask in an oil bath to 80-100°C while rotating the flask to ensure thorough mixing of the solid reactants.
-
The solid mixture will transform into a slurry and then into a molten liquid as the reaction proceeds. This process may take 20-40 minutes.
-
Continue heating and rotating for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Pour the molten product into a crystallizing dish and allow it to cool to room temperature. The product will solidify upon cooling.[3]
Note: This protocol is adapted from procedures for methylolated hydantoins. The key to selectivity is the strict 1:1 molar ratio of reactants. The reaction may yield a mixture containing unreacted DMH and the di-substituted product (DMDMH). Purification is therefore critical.
Purification Protocol: Recrystallization of 1-(Hydroxymethyl)-5,5-dimethylhydantoin
Due to the high solubility of MDMH in water and common alcohols, a mixed-solvent system or a solvent in which it has lower solubility is recommended for purification. Ethyl acetate is a potential candidate for recrystallization.
-
Dissolve the crude solid product in a minimal amount of hot ethyl acetate. If solubility is low, a mixture of ethanol and ethyl acetate can be used.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.
-
Allow the solution to cool slowly to room temperature.
-
Chill the solution in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethyl acetate or a solvent in which the product is sparingly soluble (e.g., ether).
-
Dry the crystals under vacuum.
Process and Reaction Diagrams
The following diagrams, generated using the DOT language, illustrate the experimental workflows and chemical transformations described in this guide.
Caption: Overall workflow for the synthesis of MDMH.
Caption: Reaction mechanism for the synthesis of MDMH.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN102002000B - Method for producing 5,5-dimethyl hydantoin - Google Patents [patents.google.com]
- 3. US4908456A - Process for preparing methylolated hydantoins - Google Patents [patents.google.com]
- 4. CN1064813C - Hydroxymethylhydantoin composition - Google Patents [patents.google.com]
- 5. Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
